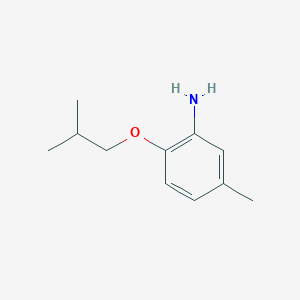

5-Methyl-2-(2-methylpropoxy)aniline

Description

5-Methyl-2-(2-methylpropoxy)aniline (IUPAC name: 5-methyl-2-[(2-methylpropyl)oxy]aniline) is an aromatic amine with the molecular formula C₁₁H₁₇NO . Structurally, it features a benzene ring substituted with a methyl group at the 5-position and a 2-methylpropoxy (isobutoxy) group at the 2-position. The compound’s branched alkoxy substituent contributes to its lipophilicity, which is critical in pharmacological and material science applications.

Key properties include:

- Molecular weight: 179.26 g/mol (calculated from C₁₁H₁₇NO).

- Hydrogen bonding: 1 H-donor (NH₂) and 2 H-acceptors (NH₂ and ether oxygen) .

- LogD (pH 5.5): Not explicitly provided, but the branched alkoxy group suggests moderate lipophilicity compared to linear alkoxy or polar sulfonyl analogs .

Properties

IUPAC Name |

5-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXUOVVKRFSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylpropoxy)aniline typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.

Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-aminotoluene.

Alkylation: 2-aminotoluene undergoes alkylation with isobutyl bromide in the presence of a base to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methyl-2-(2-methylpropoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, sulfonated, and nitrated derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-(2-methylpropoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .

Biology: In biological research, it is used to study the effects of substituted anilines on biological systems and their potential as bioactive compounds .

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) 5-Methyl-2-(3-phenylpropoxy)aniline

- Structure : Features a 3-phenylpropoxy group instead of 2-methylpropoxy.

- Molecular formula: C₁₆H₁₉NO (higher molecular weight due to phenyl group). Applications: Used in materials science for designing liquid crystals or polymers, where extended conjugation is advantageous .

(b) 2-Isopropyl-5-methylcyclohexanone Derivatives

- Example : N-({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}(phenyl)phosphoryl)aniline.

- Key differences :

Sulfonyl- and Methoxy-Substituted Anilines

(a) 5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Contains a sulfonyl (-SO₂-) and methoxy (-OCH₃) group.

- Key differences :

- Synthesis : Requires multi-step routes starting from sulfonyl chlorides, highlighting challenges in introducing sulfonyl groups .

Vinyl-Substituted Anilines

(a) 5-Methyl-2-(1-phenylvinyl)aniline (122d)

- Structure : Substituted with a styrenyl (1-phenylvinyl) group.

- Key differences :

Halogenated and Heterocyclic Analogs

(a) 3-(2,6-Difluorophenyl)-5-methylquinazolinones

- Structure: Quinazolinone core with fluorophenyl and methyl substituents.

- Key differences :

Critical Analysis of Substituent Effects

- Lipophilicity : Branched alkoxy groups (e.g., 2-methylpropoxy) increase logD compared to methoxy or sulfonyl groups, impacting membrane permeability in drug candidates .

- Synthetic Accessibility : Alkoxy anilines are typically easier to synthesize than sulfonyl or halogenated analogs, which require harsh conditions or specialized catalysts .

- Biological Activity : Sulfonyl and vinyl groups enhance target binding via polar interactions or conjugation, whereas alkoxy groups favor passive diffusion .

Biological Activity

5-Methyl-2-(2-methylpropoxy)aniline, with the CAS number 1097792-68-1, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Anticancer Potential: Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

- Enzyme Interaction: Binding to active sites of enzymes, altering their function.

- Receptor Modulation: Interacting with cellular receptors, potentially influencing signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells, leading to apoptosis in cancer cells.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various anilines, including this compound. Results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

Anticancer Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating moderate potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Inhibition of proliferation |

| MCF-7 | 20 | Inhibition of proliferation |

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial investigated the use of this compound as a potential treatment for skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation showed a significant reduction in infection severity compared to placebo controls. -

Case Study on Cancer Treatment:

A preclinical study explored the use of this compound in combination with established chemotherapeutics for breast cancer treatment. Results indicated enhanced efficacy when used synergistically with doxorubicin, suggesting a potential role in combination therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.